1-Naphthol-5-methanol
CAS No.:
Cat. No.: VC14291162
Molecular Formula: C11H10O2
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10O2 |
|---|---|
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 5-(hydroxymethyl)naphthalen-1-ol |
| Standard InChI | InChI=1S/C11H10O2/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-6,12-13H,7H2 |
| Standard InChI Key | VSIWIYCVZPKALP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C=CC=C(C2=C1)O)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
1-Naphthol-5-methanol has the molecular formula CHO, with a molecular weight of 174.20 g/mol . Its IUPAC name, 5-(hydroxymethyl)-1-naphthalenol, reflects the positions of the hydroxyl (-OH) and hydroxymethyl (-CHOH) groups on the naphthalene backbone. Alternative synonyms include 5-hydroxymethyl-1-naphthol and 1-naphthalenol-5-methanol, though these terms are less commonly used in formal literature .
Structural Elucidation
The compound’s structure consists of a naphthalene ring system (two fused benzene rings) with substituents at the 1- and 5-positions (Figure 1). The hydroxyl group at position 1 enhances acidity (pKa ≈ 9.4, comparable to 1-naphthol ), while the hydroxymethyl group at position 5 introduces steric and electronic effects that influence reactivity. Computational models predict a planar aromatic system with slight distortion due to the hydroxymethyl substituent, which adopts a conformation minimizing steric hindrance with adjacent hydrogen atoms .
Table 1: Key Physicochemical Properties of 1-Naphthol-5-Methanol
Synthesis and Production Pathways
Conventional Synthetic Routes
While no explicit synthesis of 1-naphthol-5-methanol is documented, analogous methods for substituted naphthols suggest viable pathways:
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Friedel-Crafts Hydroxymethylation:
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Nitration-Reduction-Hydrolysis Sequence:
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Direct Functionalization:
Challenges in Regioselectivity
The 5-position on naphthalene is less reactive than the 1- or 2-positions due to electronic and steric factors, complicating direct substitution. Computational studies suggest that electron-donating groups (e.g., -OH at position 1) activate adjacent positions, but the 5-position remains a challenging target for selective modification .
Physicochemical and Spectroscopic Properties
Solubility and Stability
1-Naphthol-5-methanol is expected to exhibit limited solubility in water (<1 g/L at 25°C) but moderate solubility in polar organic solvents (e.g., methanol, ethanol) . The hydroxymethyl group enhances hydrophilicity compared to 1-naphthol, though the aromatic backbone dominates its solubility profile. Stability studies of analogous compounds indicate susceptibility to oxidation at the hydroxymethyl group, necessitating storage under inert atmospheres .
Spectroscopic Signatures
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UV-Vis Spectroscopy: Absorption maxima near 275 nm and 320 nm, characteristic of naphthol derivatives with extended conjugation .
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H NMR: Peaks at δ 8.1–8.3 ppm (aromatic protons), δ 5.1 ppm (-OH, exchangeable), and δ 4.6 ppm (-CHOH) .
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IR Spectroscopy: Stretching vibrations at 3350 cm (-OH), 2900 cm (C-H aliphatic), and 1600 cm (aromatic C=C) .
Chemical Reactivity and Applications
Acid-Base Behavior
The hydroxyl group at position 1 confers acidic properties, with a predicted pKa of ~9.4, similar to 1-naphthol . Deprotonation generates a resonance-stabilized phenoxide ion, enhancing nucleophilic reactivity at the aromatic ring.
Electrophilic Substitution
The hydroxymethyl group at position 5 directs electrophilic attacks to the 4- and 8-positions due to its electron-donating nature. Example reactions include:
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Sulfonation: Formation of sulfonated derivatives for use in dyes .
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Nitration: Requires harsh conditions due to deactivation by the hydroxymethyl group .
Nonradiative Decay and Photophysics
Industrial and Research Applications
Pharmaceutical Intermediate
Hydroxymethyl-substituted naphthols serve as precursors to anticoagulants and anti-inflammatory agents. The hydroxymethyl group facilitates further functionalization (e.g., esterification, glycosylation) .
Materials Science
Potential applications include:
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